卡格列净 alpha-异构体杂质

描述

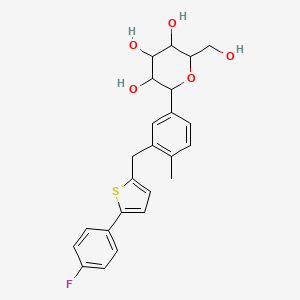

Canagliflozin alpha-Isomer Impurity, also known as epi-Canagliflozin, is an epimeric impurity of Canagliflozin . Canagliflozin is a sodium/glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes and obesity .

Synthesis Analysis

The synthesis of Canagliflozin often starts with the starting materials containing sugar moieties having alpha and beta isomers in equimolar concentrations . These impurities of starting material serve as a potential source of undesired isomeric impurities in the final API .Molecular Structure Analysis

The molecular formula of Canagliflozin alpha-Isomer Impurity is C24H25FO5S . The molecular weight is 444.53 . The IUPAC name is (2R,3R,4R,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol .Chemical Reactions Analysis

The separation of Canagliflozin and its isomeric impurities from its other impurities is quite challenging in normal and reverse phase chromatography . UltraPerformance Convergence Chromatography (UPC2) is a separation technique that leverages the unique properties of CO2 at or near its supercritical state .科学研究应用

1. 结构表征和合成

Pachore 等人 (2017) 的一项研究专注于识别、合成和表征卡格列净的各种杂质,包括 alpha-异构体杂质。该研究对于了解卡格列净及其杂质的化学性质和特性至关重要,这对于制药生产中的质量控制和药物安全性至关重要 (Pachore 等,2017).

2. 分析和色谱技术

Emam 和 Emam (2022) 的研究开发了一种生态友好的高效色谱测定法,用于分析卡格列净及其杂质。该方法对于检测和定量药物制剂中的有毒杂质至关重要,确保药物的安全性和有效性 (Emam & Emam, 2022).

3. 氧化应激测试和降解研究

Vymyslický 等人 (2021) 强调了使用电化学流动池进行卡格列净氧化应激测试。这种替代方法提供了对卡格列净在各种条件下的稳定性和降解的见解,这对于了解其长期储存和安全性至关重要 (Vymyslický 等,2021).

4. 药代动力学分析

Iqbal 等人 (2015) 开发了一种 UHPLC-MS/MS 测定法,用于快速测定大鼠血浆中的卡格列净。这项研究对于药代动力学分析至关重要,提供了关于卡格列净及其杂质如何在体内代谢和清除的有价值的数据 (Iqbal 等,2015).

作用机制

Target of Action

The primary target of Canagliflozin alpha-Isomer Impurity is the sodium-glucose co-transporter 2 (SGLT2) in the kidney . SGLT2 is responsible for the reabsorption of approximately 90% of filtered glucose .

Mode of Action

Canagliflozin alpha-Isomer Impurity inhibits SGLT2, reducing glucose reabsorption and resulting in increased urinary glucose excretion . This leads to lower plasma glucose levels .

Biochemical Pathways

The inhibition of SGLT2 by Canagliflozin alpha-Isomer Impurity affects the glucose metabolic pathway. It reduces the renal threshold for glucose (RT G), leading to increased glucose excretion in the urine . This action disrupts the normal reabsorption of glucose in the kidneys, affecting the overall glucose metabolism .

Pharmacokinetics

It is known that the compound’s effects on sglt2 and glucose metabolism are dose-dependent .

Result of Action

The action of Canagliflozin alpha-Isomer Impurity leads to a consistent dose-dependent decrease in HbA1c levels, an indicator of average plasma glucose concentration . It also produces beneficial effects on HDL cholesterol while increasing LDL cholesterol, resulting in no change in total cholesterol .

Action Environment

The action, efficacy, and stability of Canagliflozin alpha-Isomer Impurity can be influenced by various environmental factors. For instance, the synthesis of Canagliflozin often starts with starting materials containing sugar moieties having alpha and beta isomers in equimolar concentrations . These impurities of starting material serve as a potential source of undesired isomeric impurities in the final active pharmaceutical ingredient . The separation of these isomers can be challenging, affecting the overall action and efficacy of the compound .

生化分析

Biochemical Properties

It is known that the synthesis of Canagliflozin often starts with the starting materials containing sugar moieties having alpha and beta isomers in equimolar concentrations . These impurities of starting material serve as a potential source of undesired isomeric impurities in the final API .

Cellular Effects

Canagliflozin has been shown to produce beneficial effects on HDL cholesterol while increasing LDL cholesterol to produce no change in total cholesterol

Molecular Mechanism

Canagliflozin is known to produce a consistent dose-dependent decrease in HbA1c levels when administered either as monotherapy or in combination with other drugs

Temporal Effects in Laboratory Settings

It is known that the analysis of isomeric impurities for Canagliflozin is faster compared to reverse phase chromatography

Dosage Effects in Animal Models

The effects of Canagliflozin Alpha-Isomer Impurity at different dosages in animal models have not been studied. Canagliflozin has been shown to reduce HbA1c levels in a dose-dependent manner

Metabolic Pathways

Canagliflozin is known to be involved in the regulation of glucose levels

Transport and Distribution

Canagliflozin is known to be transported and distributed within cells and tissues to exert its effects

Subcellular Localization

Canagliflozin is known to exert its effects at the cellular level

属性

IUPAC Name |

2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNGUQKDFGDXSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

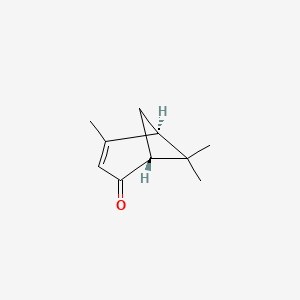

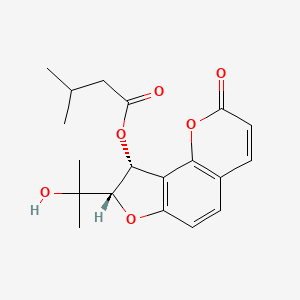

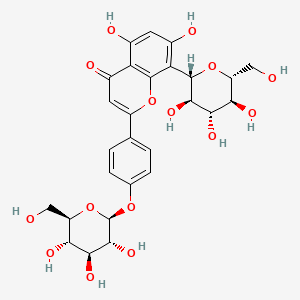

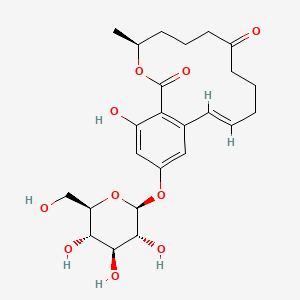

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B600759.png)